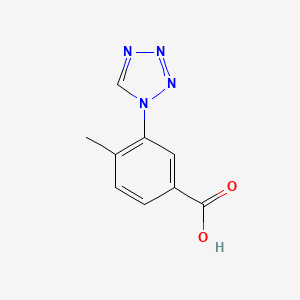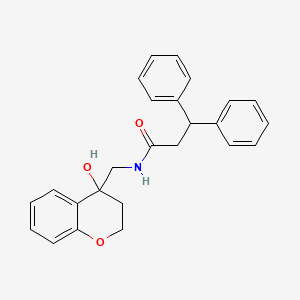
N-((4-hydroxychroman-4-yl)methyl)-3,3-diphenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-((4-hydroxychroman-4-yl)methyl)-3,3-diphenylpropanamide” is a complex organic molecule. It contains a chroman moiety (a common structure in many natural products and pharmaceuticals), two phenyl groups, and an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chroman ring, the phenyl groups, and the amide group. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The phenyl groups might undergo electrophilic aromatic substitution reactions, while the amide group could participate in various condensation reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chroman ring, phenyl groups, and amide group would likely make the compound relatively non-polar and could influence its solubility, melting point, and other properties .Aplicaciones Científicas De Investigación
Synthesis Methodologies
Alkylation and Reduction
Li Guo-ping (2005) discussed the synthesis of Lercanidipine Hydrochloride, involving alkylation of benzene with cinnamic acid via Fridel-Crafts reaction to give 3,3-diphenyl-propanoic acid, which was further converted into the corresponding acid chloride and then into N-methyl-3,3-diphenylpropanamide by reaction with methylamine. This pathway illustrates a general method for synthesizing diphenylpropanamide derivatives, which could be adapted for N-((4-hydroxychroman-4-yl)methyl)-3,3-diphenylpropanamide synthesis (Li Guo-ping, 2005).
Novel Synthesis in Ionic Liquids
Yuling Li et al. (2013) reported a novel synthesis method involving ionic liquids for producing 3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-3-phenylpropanamide derivatives, highlighting an environmentally friendly approach to synthesizing hydroxychroman derivatives. This method may offer an innovative pathway for synthesizing this compound under mild conditions (Yuling Li et al., 2013).
Pharmacological Applications
Antifungal Activity
Hui-Hui Yang et al. (2017) synthesized novel substituted 3,3,3-trifluoro-2-methoxy-N-methyl-N,2-diphenylpropanamides, which exhibited moderate antifungal activity. Although this study does not directly mention this compound, it suggests the potential for derivatives of diphenylpropanamides to possess biological activities, which could extend to the compound of interest (Hui-Hui Yang et al., 2017).
Bactericidal Activity against MRSA
Iveta Zadrazilova et al. (2015) assessed substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides for bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating the potential for related compounds to serve as bactericidal agents. This study provides a framework for evaluating this compound and similar compounds for their antimicrobial properties (Iveta Zadrazilova et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO3/c27-24(26-18-25(28)15-16-29-23-14-8-7-13-22(23)25)17-21(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,21,28H,15-18H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTUGZPFKYMFGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]propan-2-yl]pyridine-3-carboxamide](/img/structure/B2817446.png)
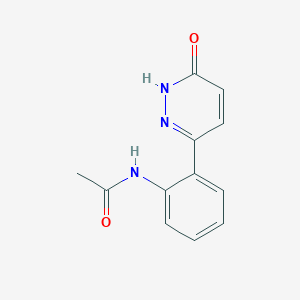
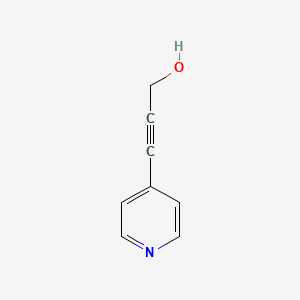
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide](/img/structure/B2817452.png)
![3-Methyl-7-[(3-methylphenyl)methyl]-8-pyrimidin-2-ylsulfanylpurine-2,6-dione](/img/structure/B2817453.png)

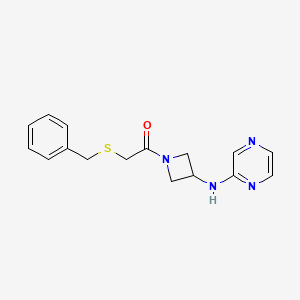
![2-(benzo[d]thiazol-2-ylthio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2817458.png)
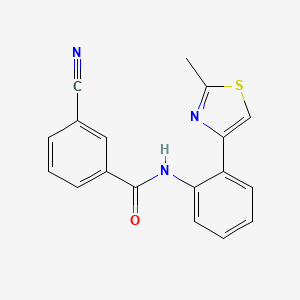
![3-Butan-2-ylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2817461.png)
![2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2817462.png)
